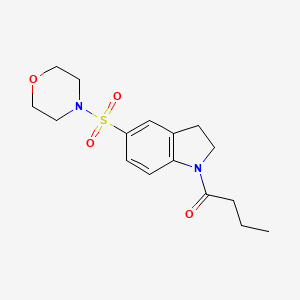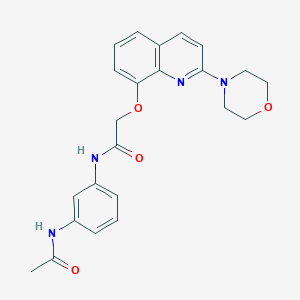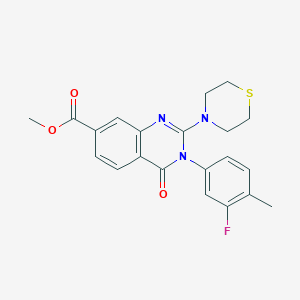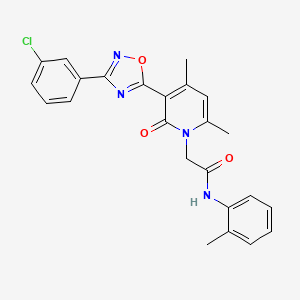![molecular formula C7H11N3 B3012129 3-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 1936290-27-5](/img/structure/B3012129.png)
3-(Azidomethyl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)bicyclo[310]hexane is a bicyclic organic compound featuring an azidomethyl group attached to a bicyclo[310]hexane skeleton
Mechanism of Action
Target of Action
3-(Azidomethyl)bicyclo[3.1.0]hexane, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . Compounds comprising the 3-ABH moiety are known to be inhibitors of histone deacetylase , antagonists of morphine-induced antinociception , and antagonists of opioid receptors . They also show antibacterial activity .
Mode of Action
The 3-ABH derivatives are known to confer tighter binding to the target protein, providing better selectivity, resulting in less off-target effects . For instance, they can inhibit histone deacetylase, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is considered to be a general gene repression process .
Biochemical Pathways
The biochemical pathways affected by 3-ABH derivatives are diverse due to their ability to interact with various targets. For instance, by inhibiting histone deacetylase, they can impact gene expression and influence various biological processes such as cell cycle progression and differentiation .
Pharmacokinetics
It’s worth noting that these compounds are often designed to have high bioavailability and resistance to metabolism .
Result of Action
The molecular and cellular effects of 3-ABH action are dependent on the specific derivative and its target. For instance, histone deacetylase inhibitors can lead to an increase in gene expression, potentially influencing cell behavior . Antagonists of morphine-induced antinociception could potentially reduce pain sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)bicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the annulation of cyclopropane rings to existing pyrrole or cyclopropane structures. These methods are optimized for high efficiency and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted bicyclo[3.1.0]hexane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Azidomethyl)bicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Azidomethyl)bicyclo[3.1.0]hexane include:
3-Azabicyclo[3.1.0]hexane: A related compound with a nitrogen atom in the bicyclic ring.
Bicyclo[3.1.0]hexane: The parent hydrocarbon structure without the azidomethyl group.
Cyclopropylamines: Compounds featuring a cyclopropane ring with an amine group.
Uniqueness
This compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
3-(azidomethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVFBIRTVNPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3012069.png)
